molecular formula C23H34O5 B10789121 [(1S,3aS,5R,7S,7aS)-1-[(1R)-1-acetyloxyethyl]-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate

[(1S,3aS,5R,7S,7aS)-1-[(1R)-1-acetyloxyethyl]-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate

Cat. No.: B10789121
M. Wt: 390.5 g/mol
InChI Key: CFUPNMDNSQIWBB-OPSLAZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tussilagone can be synthesized through various chemical processes. One method involves the extraction of Tussilago farfara using petroleum ether, followed by purification steps to isolate tussilagone . The specific reaction conditions and steps for synthetic routes are often proprietary and detailed in scientific literature and patents.

Industrial Production Methods

Industrial production of tussilagone typically involves large-scale extraction from Tussilago farfara. The process includes soaking and extracting the plant material with solvents like petroleum ether, followed by purification techniques such as chromatography to obtain tussilagone in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tussilagone undergoes various chemical reactions, including:

    Oxidation: Tussilagone can be oxidized to form different oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: Tussilagone can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of tussilagone, which may have different biological activities and properties .

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

[(1S,3aS,5R,7S,7aS)-1-[(1R)-1-acetyloxyethyl]-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate

InChI

InChI=1S/C23H34O5/c1-8-13(4)9-21(26)28-20-11-17(12(2)3)23-18(14(20)5)10-19(25)22(23)15(6)27-16(7)24/h9,12,15,17-18,20,22-23H,5,8,10-11H2,1-4,6-7H3/b13-9+/t15-,17+,18-,20-,22+,23+/m1/s1

InChI Key

CFUPNMDNSQIWBB-OPSLAZEYSA-N

Isomeric SMILES

CC/C(=C/C(=O)O[C@@H]1C[C@H]([C@H]2[C@@H](C1=C)CC(=O)[C@@H]2[C@@H](C)OC(=O)C)C(C)C)/C

Canonical SMILES

CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C

Origin of Product

United States

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